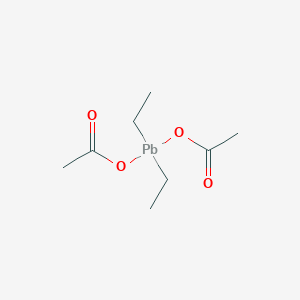
Diacetoxydiethyl lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxydiethyl lead, also known as DADL, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a lead-based organic compound that has been found to have unique properties that make it useful for a variety of research purposes. In
Applications De Recherche Scientifique
Diacetoxydiethyl lead has been studied for a variety of scientific research applications. One of the most promising applications of Diacetoxydiethyl lead is in the study of opioid receptors. Diacetoxydiethyl lead has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain and mood. This makes Diacetoxydiethyl lead a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders.
Mécanisme D'action
The mechanism of action of Diacetoxydiethyl lead involves its interaction with delta opioid receptors. Diacetoxydiethyl lead binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. Diacetoxydiethyl lead has been found to have a longer duration of action than other delta opioid receptor agonists, which makes it useful for studying the long-term effects of receptor activation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Diacetoxydiethyl lead are complex and varied. Diacetoxydiethyl lead has been found to produce analgesia, or pain relief, in animal studies. It has also been found to affect mood and behavior, producing effects similar to those of other opioid drugs. Diacetoxydiethyl lead has also been found to have anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diacetoxydiethyl lead in lab experiments is its high affinity for delta opioid receptors. This makes it a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders. However, there are also limitations to using Diacetoxydiethyl lead in lab experiments. For example, Diacetoxydiethyl lead is a lead-based compound, which means that it can be toxic in high doses. Careful attention must be paid to the dosage and administration of Diacetoxydiethyl lead to avoid toxicity.
Orientations Futures
There are many potential future directions for research on Diacetoxydiethyl lead. One area of interest is the development of new treatments for pain and mood disorders based on the properties of Diacetoxydiethyl lead. Another area of interest is the study of the long-term effects of delta opioid receptor activation, which could lead to new insights into the mechanisms of pain and mood regulation. Additionally, research on the toxicity of Diacetoxydiethyl lead and its potential effects on the environment could lead to new guidelines for the safe use and disposal of this compound.
Méthodes De Synthèse
The synthesis of Diacetoxydiethyl lead involves the reaction of lead acetate with diethyl sulfate. The resulting compound is then treated with acetic anhydride to produce Diacetoxydiethyl lead. The synthesis of Diacetoxydiethyl lead is a complex process that requires careful attention to detail and the use of specialized equipment.
Propriétés
Numéro CAS |
15773-47-4 |
|---|---|
Nom du produit |
Diacetoxydiethyl lead |
Formule moléculaire |
C8H16O4Pb |
Poids moléculaire |
383 g/mol |
Nom IUPAC |
[acetyloxy(diethyl)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2C2H5.Pb/c2*1-2(3)4;2*1-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
VIOZLWOGYJSVGV-UHFFFAOYSA-L |
SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
SMILES canonique |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
Synonymes |
Bis(acetyloxy)diethylplumbane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
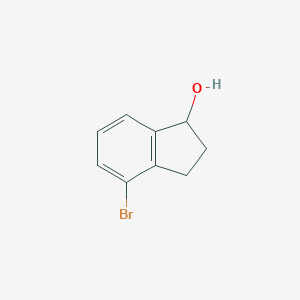
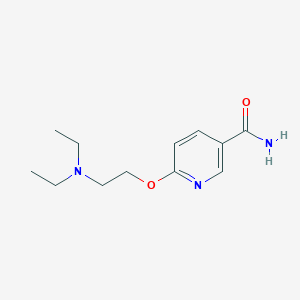



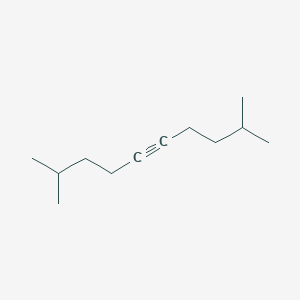
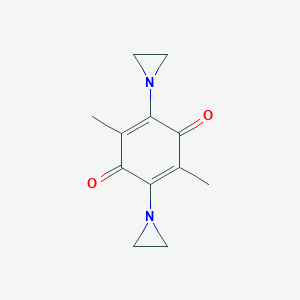

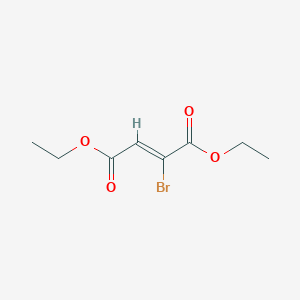
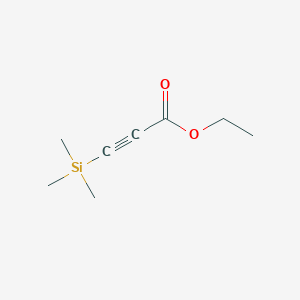

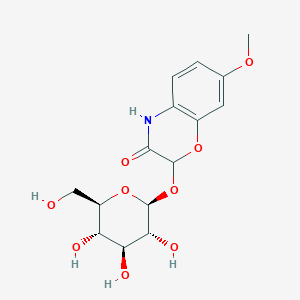
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)